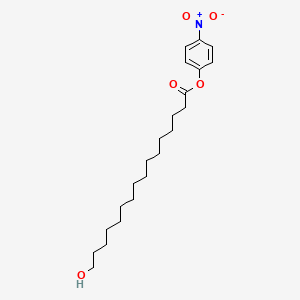
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is a complex organic compound with the molecular formula C22H35NO4. It is also known as 4-nitrophenyl palmitate. This compound is an ester formed from hexadecanoic acid (palmitic acid) and 4-nitrophenol. Esters like this one are often used in biochemical assays and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester can be synthesized through esterification reactions. One common method involves reacting hexadecanoic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
Hexadecanoic acid+4-nitrophenolDCCHexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester+Dicyclohexylurea
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding hexadecanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, organic solvents.
Major Products
Hydrolysis: Hexadecanoic acid and 4-nitrophenol.
Reduction: Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study lipase activity.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable esters.
Industrial Chemistry: Utilized in the synthesis of surfactants and emulsifiers.
Biology: Studied for its role in plant cuticle formation and as a monomer in cutin biosynthesis.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester involves its interaction with specific enzymes and biological molecules. For example, in lipase assays, the ester bond is hydrolyzed by the enzyme, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include esterases and lipases, which catalyze the hydrolysis of the ester bond.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 4-nitrophenyl ester: Lacks the 16-hydroxy group, making it less hydrophilic.
Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester: Contains an amino group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is unique due to the presence of both a hydroxy group and a nitro group, which confer distinct chemical properties. The hydroxy group increases its hydrophilicity, while the nitro group allows for specific reactions such as reduction to an amino group.
Properties
CAS No. |
92270-01-4 |
|---|---|
Molecular Formula |
C22H35NO5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 16-hydroxyhexadecanoate |
InChI |
InChI=1S/C22H35NO5/c24-19-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(25)28-21-17-15-20(16-18-21)23(26)27/h15-18,24H,1-14,19H2 |
InChI Key |
CVEHUCOKDXPFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


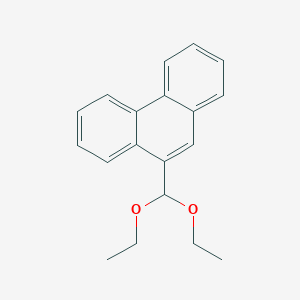
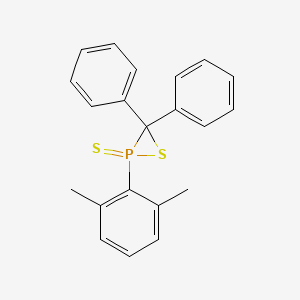
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
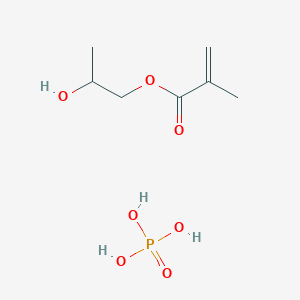
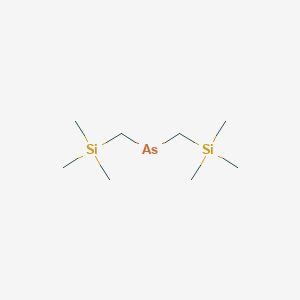
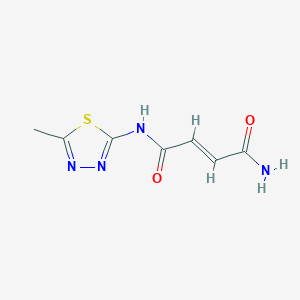
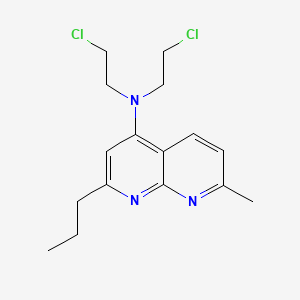

![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)

